2-(4-Methylpyridin-2-YL)acetic acid

Übersicht

Beschreibung

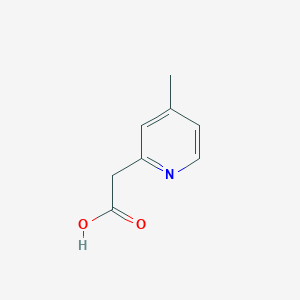

2-(4-Methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methyl group at the 4-position and an acetic acid moiety at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpyridin-2-YL)acetic acid typically involves the alkylation of 4-methylpyridine with a suitable acetic acid derivative. One common method is the reaction of 4-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, yielding the desired product after purification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-Methylpyridin-2-YL)carboxylic acid, while reduction could produce 2-(4-Methylpyridin-2-YL)ethanol.

Wissenschaftliche Forschungsanwendungen

Drug Synthesis Intermediates

2-(4-Methylpyridin-2-YL)acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in constructing libraries of heterocyclic compounds, which exhibit a range of biological activities including antimicrobial, antiviral, antitumor, and antifibrotic properties.

Anti-Fibrotic Activity

Recent studies have highlighted the anti-fibrotic potential of derivatives of this compound. For instance, specific derivatives have shown significant activity with IC50 values around 45 μM, indicating their potential as novel therapeutic agents for conditions related to fibrosis.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit various enzymes involved in metabolic pathways. This property makes it a candidate for biochemical assays aimed at understanding enzyme kinetics and interactions. For example, certain analogues have been developed to selectively inhibit neuronal nitric oxide synthase (nNOS), demonstrating promising results in preclinical models .

Synthesis of Heterocyclic Compounds

The compound is frequently used in organic synthesis as a building block for creating complex organic molecules. It participates in various organic reactions such as condensation and cyclization to form novel heterocycles that possess significant pharmacological activities.

Ligand in Catalytic Reactions

In addition to its role as an intermediate, this compound has been explored as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations.

Interaction Studies

Studies focusing on the interactions of this compound with biological molecules have revealed its ability to bind to active sites of enzymes, thus inhibiting their activity and affecting various metabolic pathways. This interaction is crucial for understanding its pharmacological implications.

Potential PET Tracer

Research has also investigated the potential use of 4-methylpyridin-2-amine derivatives as PET tracers for imaging inducible nitric oxide synthase (iNOS). These studies suggest that modifications to the structure can enhance bioavailability and specificity for imaging applications .

Wirkmechanismus

The mechanism of action of 2-(4-Methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetic acid moiety can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Methylpyridin-3-YL)acetic acid

- 2-(4-Methylpyridin-5-YL)acetic acid

- 2-(4-Methylpyridin-6-YL)acetic acid

Comparison: 2-(4-Methylpyridin-2-YL)acetic acid is unique due to the specific positioning of the methyl and acetic acid groups on the pyridine ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Biologische Aktivität

2-(4-Methylpyridin-2-yl)acetic acid, often encountered as its hydrochloride salt, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉N₁O₂ and a molar mass of approximately 155.16 g/mol. Its structure features a pyridine ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 2-position, enhancing its solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The inhibition is substrate-selective, indicating potential for reduced side effects compared to non-selective COX inhibitors like ibuprofen .

- Analgesic Properties : Its ability to modulate pain pathways makes it a candidate for analgesic therapies. In animal models, it has demonstrated efficacy in reducing pain responses without significant gastrointestinal toxicity .

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its anti-inflammatory properties. This antioxidant activity is measured through assays such as DPPH and ABTS, indicating its ability to protect against oxidative stress .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : It inhibits fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to increased levels of these signaling molecules, potentially enhancing analgesic effects .

- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways, although detailed receptor binding studies are still needed to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anti-inflammatory Studies : Research involving RAW 264.7 macrophage cells demonstrated that the compound effectively reduced inflammatory markers when stimulated with lipopolysaccharides (LPS). The IC50 values for COX inhibition were significantly lower than those for traditional NSAIDs, suggesting a favorable profile for therapeutic use .

- Analgesic Efficacy : In animal models of visceral pain, this compound showed greater potency than ibuprofen while exhibiting lower ulcerogenic potential. This highlights its potential as a safer alternative in pain management .

- Antioxidant Activity : A comparative study on various pyridine derivatives indicated that this compound possessed notable antioxidant properties, contributing to its overall therapeutic profile .

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride | C₈H₉ClN₁O₂ | Methyl group at the 3-position |

| 3-(4-Methylpyridin-2-yl)acetic acid | C₈H₉N₁O₂ | Different positional isomer |

| 4-(Methylpyridin-2-yl)acetic acid | C₈H₉N₁O₂ | Lacks hydrochloride form |

Eigenschaften

IUPAC Name |

2-(4-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFFMZYXTLDFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598546 | |

| Record name | (4-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149605-62-9 | |

| Record name | (4-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.